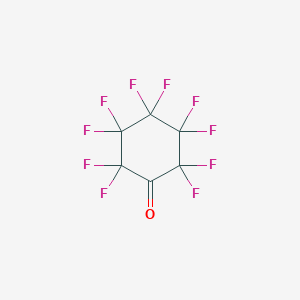

Decafluorocyclohexanone

Description

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6-decafluorocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F10O/c7-2(8)1(17)3(9,10)5(13,14)6(15,16)4(2,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMDTEARLZOACP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30502941 | |

| Record name | 2,2,3,3,4,4,5,5,6,6-Decafluorocyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1898-91-5 | |

| Record name | 2,2,3,3,4,4,5,5,6,6-Decafluorocyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decafluorocyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Decafluorocyclohexanone from Polyfluorocycloalkenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing decafluorocyclohexanone, a key fluorinated intermediate, from polyfluorocycloalkene precursors. The methodologies detailed herein are compiled from established chemical literature, offering insights into reaction mechanisms, optimal conditions, and experimental procedures.

Introduction

Perfluorinated cyclic ketones, such as decafluorocyclohexanone, are valuable building blocks in the synthesis of advanced materials and pharmaceuticals. Their unique electronic properties and high thermal and chemical stability, imparted by the high degree of fluorination, make them attractive precursors for creating novel polymers, lubricants, and bioactive molecules. The synthesis of these compounds often starts from readily available polyfluorocycloalkenes, primarily perfluorocyclohexene. This guide will explore the primary synthetic routes for this transformation.

Synthetic Pathways

The conversion of polyfluorocycloalkenes, particularly perfluorocyclohexene, to decafluorocyclohexanone is primarily achieved through a two-step process involving epoxidation followed by isomerization. Direct oxidation methods are less commonly reported in the literature for this specific transformation.

Pathway 1: Epoxidation of Perfluorocyclohexene followed by Isomerization

This is the most prevalent and well-documented method for the synthesis of decafluorocyclohexanone. The process involves the initial formation of decafluorocyclohexene oxide, which is then rearranged to the desired ketone.

Step 1: Epoxidation of Perfluorocyclohexene

The epoxidation of electron-deficient perfluoroalkenes requires potent oxidizing agents. Common methods include oxidation with molecular oxygen in the presence of radical initiators or the use of hypohalites.

Diagram 1: Epoxidation of Perfluorocyclohexene

Step 2: Isomerization of Decafluorocyclohexene Oxide

The resulting epoxide is then isomerized to decafluorocyclohexanone. This rearrangement can be promoted by Lewis acids or by thermal means.

Diagram 2: Isomerization to Decafluorocyclohexanone

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of decafluorocyclohexanone.

Protocol 1: Epoxidation of Perfluorocyclohexene with Sodium Hypochlorite

This protocol is adapted from general procedures for the epoxidation of perfluoroalkenes.

Materials:

-

Perfluorocyclohexene

-

Sodium hypochlorite (NaClO) solution (commercial bleach, ~5-8%)

-

Acetonitrile

-

5% Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of perfluorocyclohexene in acetonitrile is prepared.

-

The flask is cooled in an ice bath.

-

A solution of sodium hypochlorite is added dropwise to the stirred solution of perfluorocyclohexene over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction is quenched by the addition of water.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with 5% hydrochloric acid, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude decafluorocyclohexene oxide.

-

Purification can be achieved by distillation.

Protocol 2: Isomerization of Decafluorocyclohexene Oxide

Materials:

-

Decafluorocyclohexene oxide

-

Lewis acid catalyst (e.g., Antimony pentafluoride, SbF₅)

-

Inert solvent (e.g., Freon-113 or anhydrous dichloromethane)

Procedure:

-

A solution of decafluorocyclohexene oxide in an inert solvent is prepared in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

A catalytic amount of a Lewis acid (e.g., a few drops of SbF₅) is carefully added to the solution.

-

The reaction mixture is stirred at room temperature, and the progress of the reaction is monitored by gas chromatography (GC) or ¹⁹F NMR spectroscopy.

-

Upon completion, the reaction is quenched by pouring it into a cold, dilute aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation to afford crude decafluorocyclohexanone.

-

Further purification can be achieved by fractional distillation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of decafluorocyclohexanone. Please note that specific yields can vary depending on the exact conditions and scale of the reaction.

| Reaction Step | Starting Material | Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Epoxidation | Perfluorocyclohexene | Sodium Hypochlorite | Acetonitrile | 0 - 25 | 12 - 24 | 70 - 85 |

| Isomerization | Decafluorocyclohexene Oxide | Antimony Pentafluoride | Freon-113 | 25 | 1 - 4 | > 90 |

Logical Workflow for Synthesis

The overall synthetic workflow from the starting polyfluorocycloalkene to the final purified product is illustrated below.

Diagram 3: Overall Synthetic Workflow

Conclusion

The synthesis of decafluorocyclohexanone from perfluorocyclohexene is a robust process that relies on a two-step epoxidation and isomerization sequence. The methodologies provided in this guide offer a solid foundation for researchers and professionals in the field of fluorine chemistry. Careful control of reaction conditions is crucial for achieving high yields and purity of the final product. Further research may focus on developing more environmentally benign and catalytic direct oxidation methods to streamline this important transformation.

An In-depth Technical Guide to the Physicochemical Properties of Decafluorocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of decafluorocyclohexanone (CAS No. 1898-91-5). The information presented is intended to support research, development, and application activities involving this highly fluorinated organic compound.

Core Physicochemical Properties

Decafluorocyclohexanone is a perfluorinated cyclic ketone. Its physical and chemical characteristics are significantly influenced by the high degree of fluorination, which imparts properties such as high density, low surface tension, and high chemical and thermal stability. A summary of its key physicochemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₆F₁₀O |

| Molecular Weight | 278.05 g/mol |

| Boiling Point | 54-56 °C |

| Melting Point | 23-24 °C |

| Density | 1.689 g/cm³ at 21 °C |

| Solubility | Data not available in the searched literature. |

| Appearance | Clear liquid |

Experimental Protocols

Determination of Boiling Point

The boiling point of decafluorocyclohexanone can be determined using a micro-boiling point apparatus or by distillation. A small sample of the compound is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given atmospheric pressure is recorded as the boiling point.

Determination of Melting Point

Given that the melting point is near room temperature, a capillary melting point apparatus can be used. A small, powdered sample of the solidified compound is placed in a capillary tube and heated at a slow, controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Determination of Density

The density of liquid decafluorocyclohexanone can be determined using a pycnometer or a digital density meter. The mass of a known volume of the liquid is measured at a specific temperature, and the density is calculated by dividing the mass by the volume.

Spectroscopic Data

Specific spectroscopic data (¹⁹F NMR, ¹³C NMR, IR, Mass Spectrometry) for decafluorocyclohexanone is not available in the public search results. The following sections describe the expected spectral characteristics based on the structure of the molecule and general principles of spectroscopy for fluorinated compounds.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful technique for the characterization of fluorinated compounds. Due to the presence of multiple, distinct fluorine environments in the decafluorocyclohexanone molecule, a complex ¹⁹F NMR spectrum with multiple resonances and fluorine-fluorine spin-spin coupling is expected. The chemical shifts would provide information about the electronic environment of each fluorine atom.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹³C NMR spectrum of decafluorocyclohexanone, the carbonyl carbon would appear at a characteristic downfield chemical shift. The other carbon atoms in the ring, being directly bonded to highly electronegative fluorine atoms, would also exhibit significant downfield shifts and would show coupling with the attached fluorine atoms (C-F coupling).

Infrared (IR) Spectroscopy

The IR spectrum of decafluorocyclohexanone is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional group, typically found in the region of 1700-1800 cm⁻¹. Strong C-F stretching vibrations are also expected to be prominent in the fingerprint region (typically 1000-1400 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum of decafluorocyclohexanone would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of CO and various fluorinated fragments, providing further structural information.

Logical Relationships and Workflows

The following diagram illustrates a general workflow for the characterization of a fluorinated organic compound like decafluorocyclohexanone.

Caption: General workflow for the synthesis and characterization of decafluorocyclohexanone.

Spectroscopic Profile of Decafluorocyclohexanone: A Technical Guide

Introduction

Decafluorocyclohexanone ((C₆F₁₀O)) is a fully fluorinated cyclic ketone of significant interest in specialized areas of chemistry. Its unique electronic properties, stemming from the high electronegativity of fluorine atoms, impart distinct characteristics that can be probed using various spectroscopic techniques. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for decafluorocyclohexanone. It is important to note that while this document is constructed based on established spectroscopic principles for fluorinated organic compounds, specific experimental data for this compound is not widely available in public literature. Therefore, the data presented herein is predictive and intended to serve as a reference for researchers and scientists in the fields of materials science and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-fluorine framework of decafluorocyclohexanone. Due to the presence of magnetically active nuclei (¹⁹F and ¹³C), both ¹⁹F NMR and ¹³C NMR are highly informative.

Expected ¹⁹F NMR Data

The ¹⁹F NMR spectrum is anticipated to be complex due to the presence of multiple, chemically non-equivalent fluorine environments and through-bond J-coupling between them. The chemical shifts are referenced to an external standard, typically CFCl₃ (trichlorofluoromethane) at 0.0 ppm.

| Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Fₐ (axial, C2/C6) | -120 to -140 | ddd | ²JFF, ³JFF, ⁴JFF |

| Fₑ (equatorial, C2/C6) | -110 to -130 | ddd | ²JFF, ³JFF, ⁴JFF |

| Fₐ (axial, C3/C5) | -125 to -145 | ddd | ²JFF, ³JFF, ⁴JFF |

| Fₑ (equatorial, C3/C5) | -115 to -135 | ddd | ²JFF, ³JFF, ⁴JFF |

| Fₐ (axial, C4) | -130 to -150 | ddd | ²JFF, ³JFF, ⁴JFF |

| Fₑ (equatorial, C4) | -120 to -140 | ddd | ²JFF, ³JFF, ⁴JFF |

Expected ¹³C NMR Data

The ¹³C NMR spectrum will show signals for the carbonyl carbon and the fluorinated carbons of the cyclohexane ring. The signals for the fluorinated carbons will be split into multiplets due to one-bond and two-bond C-F coupling.

| Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹JCF (Hz) | Expected ²JCCF (Hz) |

| C1 (C=O) | 190 - 210 | t | - | ~20-30 |

| C2/C6 | 110 - 120 | t | ~250-270 | ~20-30 |

| C3/C5 | 110 - 120 | t | ~250-270 | ~20-30 |

| C4 | 110 - 120 | t | ~250-270 | ~20-30 |

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of decafluorocyclohexanone in 0.5 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

-

Ensure the sample is free of particulate matter.

¹⁹F NMR Acquisition:

-

Spectrometer: 500 MHz NMR spectrometer equipped with a fluorine probe.

-

Reference: External CFCl₃ standard.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: ~250 ppm

-

Acquisition Time: 1-2 s

-

Relaxation Delay: 5 s

-

Number of Scans: 128 or higher for better signal-to-noise ratio.

-

¹³C NMR Acquisition:

-

Spectrometer: 125 MHz NMR spectrometer.

-

Reference: Tetramethylsilane (TMS) at 0.0 ppm (from the deuterated solvent).

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: ~250 ppm

-

Acquisition Time: 1-2 s

-

Relaxation Delay: 10-20 s (due to long relaxation times of quaternary carbons and carbons bearing fluorine).

-

Number of Scans: 1024 or higher.

-

Infrared (IR) Spectroscopy

The IR spectrum of decafluorocyclohexanone will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The presence of numerous C-F bonds will also give rise to strong absorptions in the fingerprint region.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 1750 - 1780 | Strong | C=O stretch | Ketone |

| 1100 - 1350 | Strong, Broad | C-F stretch | Fluoroalkane |

| 800 - 1000 | Medium | C-C stretch | Cycloalkane |

Experimental Protocol: IR Spectroscopy

Sample Preparation:

-

Neat Liquid: Place a drop of decafluorocyclohexanone between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Solution: Dissolve a small amount of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) and place in a solution cell.

Data Acquisition (FT-IR):

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Place the prepared sample in the spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of decafluorocyclohexanone. Electron ionization (EI) is a common technique for volatile compounds.

Expected Mass Spectrometry Data (EI)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of C₆F₁₀O. Fragmentation will likely involve the loss of CO and various fluorocarbon fragments.

| m/z | Relative Intensity | Possible Fragment |

| 298 | Moderate | [C₆F₁₀O]⁺ (Molecular Ion) |

| 279 | Low | [C₆F₉O]⁺ |

| 270 | High | [C₅F₁₀]⁺ (Loss of CO) |

| 231 | Moderate | [C₅F₉]⁺ |

| 181 | Moderate | [C₄F₇]⁺ |

| 131 | High | [C₃F₅]⁺ |

| 100 | Moderate | [C₂F₄]⁺ |

| 69 | Very High | [CF₃]⁺ (Base Peak) |

Experimental Protocol: Mass Spectrometry (EI-GC/MS)

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC/MS) with an electron ionization source.

Sample Preparation:

-

Prepare a dilute solution of decafluorocyclohexanone in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of decafluorocyclohexanone.

Caption: Workflow for the spectroscopic analysis of decafluorocyclohexanone.

This technical guide provides a predictive but comprehensive overview of the key spectroscopic data for decafluorocyclohexanone, covering NMR, IR, and Mass Spectrometry. The provided tables of expected data, detailed experimental protocols, and the logical workflow diagram are intended to be a valuable resource for researchers. While experimental verification is essential, this guide serves as a robust starting point for the spectroscopic characterization of this highly fluorinated ketone.

Introduction to the Thermal Stability of Perfluorinated Ketones

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Perfluorinated Ketones, with a Focus on Decafluorocyclohexanone Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of perfluorinated ketones, a class of compounds of interest for their unique chemical and physical properties. Due to a lack of publicly available, specific quantitative data on the thermal stability of decafluorocyclohexanone, this guide focuses on the well-characterized analogous compound, perfluoro(2-methyl-3-pentanone) (also known as Novec™ 1230 fluid or C6-F-ketone), and other relevant perfluorinated ketones. The principles, experimental methodologies, and decomposition pathways discussed are broadly applicable to the study of decafluorocyclohexanone.

Perfluorinated ketones are characterized by their high thermal stability, a result of the strong carbon-fluorine (C-F) bonds. However, at elevated temperatures, these compounds will decompose. The decomposition temperature and the resulting byproducts are critical parameters for safe handling, storage, and application, particularly in high-temperature environments. The thermal decomposition of these compounds typically proceeds through complex radical pathways, leading to the formation of various smaller fluorinated species.

Quantitative Data on Thermal Decomposition

Table 1: Thermal Decomposition Products of Perfluoro(2-methyl-3-pentanone) (C6 F-ketone) in the Presence of a Flame.

| Decomposition Product | Chemical Formula | Notes |

| Hydrogen Fluoride | HF | A primary and hazardous decomposition product.[1] |

| Carbonyl Fluoride | COF₂ | Another major hazardous decomposition product.[1] |

Note: The formation of these products is noted in the context of fire suppression, where the compound is exposed to a flame.[1]

Table 2: Identified Decomposition Products of Perfluoro-(3-methylbutan-2-one) (C5-F-Ketone) in an Electrical Switchgear Environment.

| Decomposition Product | Chemical Formula |

| Tetrafluoromethane | CF₄ |

| Hexafluoroethane | C₂F₆ |

| Hexafluoropropylene | C₃F₆ |

| 1,1,1,2,2,3,3-heptafluoropropane | C₃HF₇ |

Note: These products were identified in a specific application and may not be exhaustive of all thermal decomposition scenarios.

Experimental Protocols for Thermal Stability Analysis

The thermal stability of compounds like decafluorocyclohexanone is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass.

Experimental Protocol: TGA of a Perfluorinated Ketone

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

-

Select an appropriate crucible, typically platinum or alumina, which is inert to the sample and its decomposition products.

-

-

Sample Preparation:

-

Place a small, accurately weighed sample (typically 5-10 mg) into the TGA crucible.

-

-

Experimental Parameters:

-

Purge Gas: Use an inert gas such as nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that ensures complete decomposition (e.g., 600 °C).

-

-

-

Data Analysis:

-

Plot the mass change (%) as a function of temperature.

-

The onset temperature of decomposition is determined from the initial point of mass loss.

-

The derivative of the mass loss curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Experimental Protocol: DSC of a Perfluorinated Ketone

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Use an empty, hermetically sealed aluminum pan as a reference.

-

-

Sample Preparation:

-

Accurately weigh a small sample (typically 2-5 mg) into a hermetically sealed aluminum pan. Sealing is crucial for volatile liquids to prevent evaporation before decomposition.

-

-

Experimental Parameters:

-

Purge Gas: Use an inert gas like nitrogen at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., -50 °C) to observe any low-temperature phase transitions.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point.

-

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Endothermic peaks may correspond to melting or boiling, while exothermic peaks often indicate decomposition.

-

The onset temperature of the exothermic decomposition peak provides information on thermal stability.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for assessing the thermal stability of a perfluorinated ketone using TGA and DSC.

Caption: Workflow for Thermal Stability Analysis of Perfluorinated Ketones.

Conclusion

The thermal stability of decafluorocyclohexanone, while not quantitatively documented in readily available literature, can be inferred from the behavior of analogous perfluorinated ketones. These compounds are generally thermally stable but will decompose at elevated temperatures to form smaller, hazardous fluorinated compounds. A thorough investigation of the thermal properties of decafluorocyclohexanone would necessitate experimental analysis using TGA and DSC, following protocols similar to those outlined in this guide. For professionals in drug development and research, understanding the thermal stability profile is paramount for ensuring safety and defining stable operating conditions.

References

Decafluorocyclohexanone CAS number 1898-91-5 properties

An In-depth Technical Guide to Decafluorocyclohexanone (CAS 1898-91-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decafluorocyclohexanone, identified by the CAS number 1898-91-5, is a fully fluorinated cyclic ketone. Its chemical structure consists of a six-membered carbon ring where all hydrogen atoms have been substituted with fluorine, with the exception of the carbonyl group. This high degree of fluorination imparts unique physicochemical properties, making it a compound of interest in various fields, including materials science and as a building block in organic synthesis.

In the context of drug development, the incorporation of fluorine into molecular scaffolds is a widely used strategy to enhance key pharmacological characteristics.[1] Fluorination can significantly improve metabolic stability by blocking sites susceptible to enzymatic attack, modulate lipophilicity (LogP) and acidity/basicity (pKa), and alter binding affinity to target proteins.[1] As a fluorinated scaffold, decafluorocyclohexanone represents a valuable synthon for creating novel therapeutic agents with potentially optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This guide provides a comprehensive overview of the known properties, safety information, and potential applications of Decafluorocyclohexanone, with a focus on its relevance to the scientific and drug development communities.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of Decafluorocyclohexanone are summarized below. This data is compiled from various chemical suppliers and safety data sheets.

Physical and Chemical Data

| Property | Value | Source |

| CAS Number | 1898-91-5 | [2] |

| Molecular Formula | C₆F₁₀O | [2][3] |

| Molecular Weight | 278.05 g/mol | [2][3] |

| Exact Mass | 277.979 g/mol | [3] |

| Appearance | Colorless Liquid | [4] |

| Boiling Point | 155 °C at 760 mmHg | [5] |

| Melting Point | -47 °C | [4][5] |

| Density | 0.947 g/cm³ | [4] |

| Vapor Pressure | 4.5 mbar @ 20 °C | [4] |

| Flash Point | 58 °C (Closed Cup) | [4] |

| Water Solubility | Soluble | [4] |

| logP (n-octanol/water) | 3.2 (XLogP3) / 0.86 @ 25 °C | [3][5] |

Spectroscopic Data (Expected)

While specific spectra for this compound are not widely published, the following table outlines the expected spectroscopic characteristics based on its structure and general principles of spectroscopic analysis for ketones and fluorinated compounds.

| Technique | Expected Characteristics |

| Infrared (IR) Spectroscopy | Strong, sharp absorption band for the carbonyl (C=O) stretch, typically around 1715 cm⁻¹ for a saturated cyclic ketone.[6] Strong C-F stretching bands in the region of 1000-1400 cm⁻¹. |

| ¹³C NMR Spectroscopy | A distinctive peak for the carbonyl carbon in the downfield region, typically between 190-215 ppm.[6] Multiple signals for the CF₂ groups, showing splitting due to C-F coupling. |

| ¹⁹F NMR Spectroscopy | Multiple complex signals are expected due to the different chemical environments of the fluorine atoms and F-F coupling. This technique would be critical for structural confirmation. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z ≈ 277.98.[3] Characteristic fragmentation patterns for cyclic ketones, including alpha-cleavage, are expected.[6] |

Safety and Handling

Decafluorocyclohexanone is classified as a hazardous substance. All handling should be performed in a well-ventilated area, preferably a fume hood, by trained personnel wearing appropriate Personal Protective Equipment (PPE).

GHS Classification and Hazards

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquid | GHS02 | Danger | H226: Flammable liquid and vapor.[5][7] |

| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Danger | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[5][7] |

| Skin Corrosion/Irritation | GHS07 | Danger | H315: Causes skin irritation.[5][7] |

| Serious Eye Damage/Irritation | GHS05 | Danger | H318: Causes serious eye damage.[5][7] |

| Specific Target Organ Toxicity | GHS07 | Danger | H335: May cause respiratory irritation.[5][8] |

Safe Handling and Storage

-

Prevention : Keep away from heat, sparks, open flames, and hot surfaces.[5] Use explosion-proof electrical equipment and non-sparking tools.[7] Avoid breathing vapors or mist.[5] Wash skin thoroughly after handling.[5] Wear protective gloves, protective clothing, and eye/face protection.[5]

-

Storage : Store in a well-ventilated place and keep the container tightly closed.[5] Keep cool.[5]

-

First Aid (Eyes) : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[9]

-

First Aid (Skin) : Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]

-

First Aid (Ingestion) : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[5]

-

Fire Fighting : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

Experimental Protocols

The following sections provide detailed methodologies for representative experiments involving a fluorinated ketone like Decafluorocyclohexanone.

Protocol 1: Structural Elucidation via Spectroscopy

This protocol outlines a standard workflow for confirming the identity and purity of a sample of Decafluorocyclohexanone.

Objective : To verify the structure of CAS 1898-91-5 using Mass Spectrometry, and IR, ¹³C, and ¹⁹F NMR spectroscopy.

Methodology :

-

Sample Preparation :

-

For IR: Prepare a thin film of the neat liquid sample between two KBr or NaCl plates.

-

For NMR: Prepare a ~5-10 mg/mL solution in an appropriate deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

For MS: Prepare a dilute solution in a volatile solvent (e.g., methanol or acetonitrile).

-

-

Mass Spectrometry :

-

Acquire a high-resolution mass spectrum (HRMS) using an ESI or EI source to determine the exact mass.

-

Compare the observed m/z of the molecular ion peak with the calculated exact mass (277.979) to confirm the molecular formula (C₆F₁₀O).

-

-

Infrared (IR) Spectroscopy :

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the strong C=O stretch characteristic of a ketone (expected ~1715 cm⁻¹).

-

Identify the strong, complex absorption bands in the 1400-1000 cm⁻¹ region, characteristic of C-F bonds.

-

-

NMR Spectroscopy :

-

Acquire a ¹³C NMR spectrum. Identify the carbonyl carbon resonance (expected 190-215 ppm).

-

Acquire a ¹⁹F NMR spectrum. This is the most diagnostic technique. Analyze the chemical shifts, integrations, and coupling patterns to confirm the presence of five distinct CF₂ groups.

-

-

Data Analysis :

-

Combine all spectroscopic data to build a complete picture of the molecule. The workflow for this logical process is illustrated in the diagram below.

-

Caption: Workflow for the structural elucidation of Decafluorocyclohexanone.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol is adapted from standard methodologies to assess how a compound like Decafluorocyclohexanone (or a derivative thereof) is metabolized by liver enzymes.[1] High stability is often a desirable trait in drug candidates.

Objective : To determine the rate of metabolic degradation of a test compound using human liver microsomes.

Methodology :

-

Reagent Preparation :

-

Prepare a stock solution (e.g., 10 mM) of the test compound (a derivative of Decafluorocyclohexanone) in DMSO.

-

Prepare a NADPH regenerating solution (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

-

Thaw human liver microsomes (HLM) on ice. Dilute to a working concentration (e.g., 1 mg/mL) with cold phosphate buffer.

-

-

Incubation :

-

In a 96-well plate, combine the HLM suspension and the test compound (final concentration, e.g., 1 µM).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution.

-

-

Time Points and Quenching :

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a separate plate containing a cold organic solvent (e.g., acetonitrile with an internal standard).

-

-

Sample Processing :

-

Centrifuge the quenched plate at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis :

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the remaining parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

-

Data Analysis :

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the slope of the line to calculate the degradation rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

-

Caption: Experimental workflow for an in vitro metabolic stability assay.

Applications in Synthesis and Drug Development

Perfluorinated compounds are important precursors in synthetic chemistry. Decafluorocyclohexanone can serve as a starting material for a variety of other fluorinated molecules.

Synthetic Utility

The ketone functional group is one of the most versatile in organic chemistry, allowing for a wide range of transformations. For Decafluorocyclohexanone, these include:

-

Nucleophilic Addition : Reactions with Grignard reagents or organolithiums to form tertiary alcohols.

-

Reduction : Conversion to decafluorocyclohexanol using reducing agents like sodium borohydride.

-

Wittig Reaction : Conversion of the carbonyl to a C=C double bond.

-

Reductive Amination : Formation of fluorinated amines.

The strong electron-withdrawing effect of the ten fluorine atoms significantly increases the electrophilicity of the carbonyl carbon, potentially altering its reactivity compared to non-fluorinated cyclohexanone.

Relevance in Drug Design

The use of fluorinated building blocks is a cornerstone of modern medicinal chemistry.[1] While Decafluorocyclohexanone itself is not a drug, its derivatives could be incorporated into larger molecules to leverage the benefits of fluorination.

-

Metabolic Blocking : The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s.[1] Incorporating a perfluorinated ring can dramatically increase a drug's half-life.

-

Conformational Control : The steric bulk and electronics of fluorine atoms can lock the cyclohexane ring into a specific conformation, which can be beneficial for optimizing binding to a biological target.[1]

-

Modulating Physicochemical Properties : Fluorination generally increases lipophilicity, which can affect a drug's ability to cross cell membranes. This property can be fine-tuned to achieve the desired ADME profile.[1]

The diagram below illustrates the logical flow of how a building block like Decafluorocyclohexanone might be used in a fragment-based drug discovery program.

Caption: Role of a fluorinated scaffold in a drug discovery workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. 1898-91-5 | Decafluorocyclohexanone - Alachem Co., Ltd. [alachem.co.jp]

- 3. echemi.com [echemi.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. louisville.edu [louisville.edu]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. greenfield.com [greenfield.com]

Reactivity of Decafluorocyclohexanone with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decafluorocyclohexanone, a perfluorinated cyclic ketone, exhibits exceptionally high reactivity towards nucleophiles. This reactivity is a direct consequence of the strong electron-withdrawing effects of the ten fluorine atoms, which render the carbonyl carbon highly electrophilic. This technical guide provides a comprehensive overview of the reactivity of decafluorocyclohexanone with common nucleophiles, including water, alcohols, thiols, and amines. Due to the limited availability of specific experimental data for decafluorocyclohexanone in publicly accessible literature, this guide will draw upon the well-documented chemistry of hexafluoroacetone (HFA), a closely related and extensively studied perfluorinated ketone, to illustrate the expected reaction pathways and provide analogous quantitative data and experimental protocols.

Introduction: The Enhanced Electrophilicity of Perfluorinated Ketones

The substitution of hydrogen atoms with fluorine dramatically alters the electronic properties of organic molecules. In ketones, the presence of multiple fluorine atoms, particularly on the α-carbons, significantly increases the partial positive charge on the carbonyl carbon. This is due to the immense inductive effect (-I) of fluorine, the most electronegative element.

Consequently, perfluorinated ketones like decafluorocyclohexanone are substantially more reactive towards nucleophiles than their non-fluorinated counterparts. Nucleophilic attack on the carbonyl carbon is both kinetically and thermodynamically favored. A common characteristic of many small perfluorinated ketones is their tendency to form stable hydrates (gem-diols) in the presence of water.[1][2]

Reaction with Water: Hydrate Formation

Decafluorocyclohexanone is expected to react readily and reversibly with water to form the corresponding gem-diol, decafluorocyclohexane-1,1-diol. This reaction is typically rapid and often proceeds without the need for a catalyst.

Caption: Reversible hydration of decafluorocyclohexanone.

The equilibrium for this reaction is expected to lie significantly towards the hydrate form. For comparison, the equilibrium constant (Keq) for the hydration of hexafluoroacetone is approximately 10⁶ M⁻¹, whereas for acetone, it is only 10⁻³ M⁻¹.[3] This highlights the profound stabilizing effect of the electron-withdrawing trifluoromethyl groups on the gem-diol. Given the similar electronic environment, a large equilibrium constant is also anticipated for decafluorocyclohexanone.

Experimental Consideration:

Due to this high propensity for hydration, reactions involving decafluorocyclohexanone often require strictly anhydrous conditions to prevent the formation of the unreactive hydrate, which can sequester the ketone from the desired reaction pathway.[1][2]

Reaction with Alcohols: Hemiacetal and Acetal Formation

In the presence of an alcohol, decafluorocyclohexanone will undergo nucleophilic addition to form a hemiacetal. This reaction is analogous to hydrate formation and is also reversible. In the presence of an acid catalyst and excess alcohol, the reaction can proceed further to form an acetal, with the elimination of a water molecule.

Caption: Formation of hemiacetals and acetals.

The high electrophilicity of the carbonyl carbon in decafluorocyclohexanone facilitates the initial nucleophilic attack by the alcohol, which is a relatively weak nucleophile.

Reaction with Thiols: Thiohemiacetal and Thioacetal Formation

Thiols are generally more nucleophilic than alcohols and react readily with perfluorinated ketones.[4] The reaction of decafluorocyclohexanone with a thiol (RSH) is expected to yield a thiohemiacetal. Similar to acetal formation, reaction with a second equivalent of thiol, typically under acidic conditions, would lead to the formation of a thioacetal.

Caption: Reaction pathway with thiols.

Given the high nucleophilicity of thiolates (RS⁻), the reaction can also be performed under basic conditions, where the deprotonated thiol acts as a potent nucleophile.[5]

Reaction with Amines: Hemiaminal and Imine Formation

Primary and secondary amines react rapidly with perfluorinated ketones. The reaction of decafluorocyclohexanone with a primary amine (RNH₂) is expected to initially form a hemiaminal. This intermediate is often unstable and readily dehydrates to form an imine (a Schiff base).

Caption: Imine formation from a primary amine.

With ammonia, hexafluoroacetone forms a stable hemiaminal, (CF₃)₂C(OH)(NH₂), which can be isolated.[3] Dehydration to the corresponding imine requires a separate step with a dehydrating agent like phosphoryl chloride.[6][7] A similar reactivity pattern is anticipated for decafluorocyclohexanone. Secondary amines will react to form hemiaminals, which, lacking a proton on the nitrogen for elimination, may be more stable or undergo alternative reactions.

Quantitative Data (Analogous Reactions with Hexafluoroacetone)

| Nucleophile | Reagent | Conditions | Product | Yield (%) | Reference |

| Water | H₂O | Aqueous solution | (CF₃)₂C(OH)₂ | Quantitative (Keq ≈ 10⁶ M⁻¹) | [3] |

| Ammonia | NH₃ | Ether, -78°C | (CF₃)₂C(OH)NH₂ | High | [3][6] |

| Ammonia + POCl₃ | NH₃, then POCl₃ | Pyridine, 40-100°C | (CF₃)₂C=NH | 67% | [6] |

| Various | Activated aromatics, olefins, dienes | Varies | Adducts | Generally high | [8] |

Experimental Protocols (Analogous Reactions with Hexafluoroacetone)

The following protocols are adapted from established procedures for hexafluoroacetone and can serve as a starting point for designing experiments with decafluorocyclohexanone, with appropriate adjustments for molecular weight and physical state.

General Workflow for Nucleophilic Addition

Caption: General experimental workflow for reactions.

Protocol for Imine Synthesis from Hexafluoroacetone and Ammonia

(Adapted from Organic Syntheses, Coll. Vol. 6, p.644 (1988); Vol. 51, p.70 (1971))[6]

Step 1: Hemiaminal Formation. A three-necked flask equipped with a stirrer, a gas-inlet tube, and a dry ice-cooled condenser is charged with anhydrous ether (1 L) and cooled to -78°C. Hexafluoroacetone (462 g, 2.78 mol) is condensed into the flask. Gaseous ammonia (47 g, 2.76 mol) is then passed into the stirred solution over 2-3 hours. The product, hexafluoroacetone-ammonia adduct ((CF₃)₂C(OH)NH₂), precipitates as a white solid.

Step 2: Dehydration to Imine. The gas-inlet tube is replaced with a dropping funnel, and the reaction mixture is heated to 40°C. Phosphorus oxychloride (394 g, 2.57 mol) is added dropwise at a rate to maintain a gentle reflux. The product, hexafluoroacetone imine, is a volatile liquid (b.p. 16°C) and is collected in a cold trap cooled to -30°C. After the addition is complete, the reaction mixture is heated to 100°C for 30 minutes to drive the remaining product into the trap. The collected product is then purified by distillation.

Caution: Hexafluoroacetone is a toxic, corrosive gas. All manipulations should be carried out in a well-ventilated fume hood by trained personnel.

Conclusion

Decafluorocyclohexanone is a highly reactive electrophile, readily undergoing nucleophilic addition reactions with a wide range of nucleophiles. Its reactivity is comparable to, and likely exceeds, that of non-cyclic perfluorinated ketones like hexafluoroacetone. The primary products are gem-diols, hemiacetals, thiohemiacetals, and hemiaminals, with the latter often dehydrating to form stable imines. The high propensity for hydrate formation necessitates the use of anhydrous conditions for most synthetic applications. The data and protocols provided for the analogous hexafluoroacetone serve as a valuable guide for researchers exploring the rich and versatile chemistry of decafluorocyclohexanone.

References

- 1. scispace.com [scispace.com]

- 2. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 3. Hexafluoroacetone - Wikipedia [en.wikipedia.org]

- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Solved The reaction of hexafluoroacetone with ammonia stops | Chegg.com [chegg.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Synthesis of Decafluorocyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of decafluorocyclohexanone, a fully fluorinated derivative of cyclohexanone. While the direct, exhaustive fluorination of cyclohexanone presents significant challenges and is not well-documented in readily available scientific literature, this document outlines alternative and theoretical approaches based on established perfluorination methodologies. The information is intended to guide researchers in developing synthetic strategies for this and similar perfluorinated ketones.

Introduction to Perfluorinated Ketones

Perfluorinated ketones are a class of organic compounds in which all hydrogen atoms have been replaced by fluorine. This substitution imparts unique properties, including high thermal stability, chemical inertness, and strong electron-withdrawing effects. These characteristics make them valuable intermediates in the synthesis of fluorinated polymers, specialized solvents, and biologically active molecules. The synthesis of decafluorocyclohexanone, specifically, is of interest for creating novel fluorinated materials and as a building block in medicinal chemistry.

Challenges in Direct Fluorination of Cyclohexanone

The direct fluorination of cyclohexanone to yield decafluorocyclohexanone is a conceptually straightforward but practically difficult transformation. The use of elemental fluorine is hazardous and often leads to fragmentation of the carbon skeleton due to the high exothermicity of C-H to C-F bond conversion. Milder fluorinating agents, such as Selectfluor™, are typically used for selective mono- or di-fluorination rather than exhaustive perfluorination.[1][2][3]

Established Methods for Perfluorination

Several powerful techniques have been developed for the perfluorination of organic compounds, which could theoretically be applied to the synthesis of decafluorocyclohexanone. These methods generally involve highly reactive fluorinating agents and specialized equipment.

Electrochemical Fluorination (Simons Process)

The Simons process is a well-established industrial method for producing perfluorinated compounds.[4] It involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride.[4] The organic substrate is oxidized at a nickel anode, leading to the replacement of hydrogen atoms with fluorine.

Theoretical Application to Cyclohexanone:

Cyclohexanone could be subjected to the Simons process to yield a mixture of perfluorinated products. The primary product would likely be dodecafluorocyclohexane, the fully saturated perfluorinated alkane. The formation of decafluorocyclohexanone would depend on the stability of the carbonyl group under the harsh, acidic conditions of the electrolysis. Cleavage of the C-C bonds and the formation of perfluoroacyl fluorides are common side reactions.[5][6]

General Experimental Setup:

A typical Simons electrochemical cell consists of a nickel anode and a steel or nickel cathode immersed in a solution of the organic substrate in anhydrous hydrogen fluoride. The electrolysis is carried out at a constant voltage (typically 5-6 V) and low temperature to control the reaction.[4]

High-Valency Metal Fluoride Reagents (e.g., Cobalt(III) Fluoride)

Reagents such as cobalt(III) fluoride (CoF₃) are powerful fluorinating agents used for the vapor-phase perfluorination of hydrocarbons. The organic substrate is passed over a heated bed of the metal fluoride, which is consumed in the reaction and subsequently regenerated by passing elemental fluorine over the resulting lower-valency metal fluoride.

Theoretical Application to Cyclohexanone:

Vapor-phase fluorination of cyclohexanone over heated cobalt(III) fluoride could potentially yield decafluorocyclohexanone. However, the high temperatures required can lead to skeletal rearrangement and fragmentation. The reaction typically produces a complex mixture of fluorinated products that require careful separation.

Alternative Synthetic Routes to Decafluorocyclohexanone

Given the challenges of direct fluorination, alternative multi-step synthetic pathways may offer a more controlled approach to decafluorocyclohexanone.

From Perfluorocyclohexane Derivatives

A plausible route could involve the functionalization of a pre-fluorinated C6 ring. For instance, the oxidation of dodecafluorocyclohexane is a potential, though challenging, method. A more feasible approach might start from a partially fluorinated cyclohexane derivative that can be selectively oxidized and then further fluorinated.

Hydrolysis of Perfluorocyclohexene Derivatives

Another strategy could involve the synthesis of a suitable perfluorinated cyclohexene derivative, followed by hydrolysis or oxidation to introduce the ketone functionality. For example, the hydrolysis of a perfluorinated enol ether of cyclohexane could yield the desired ketone.

Data Summary

Due to the lack of specific literature on the direct synthesis of decafluorocyclohexanone from cyclohexanone, a quantitative data table cannot be provided. However, the following table summarizes the general conditions for the perfluorination methods discussed.

| Method | Fluorinating Agent | Typical Substrate | Solvent/Medium | Temperature | Pressure | Typical Yield | Key Challenges |

| Electrochemical Fluorination (Simons Process) | HF (via electrolysis) | Hydrocarbons, Ethers, Amines | Anhydrous HF | Low (e.g., 0-10 °C) | Atmospheric | Variable, often moderate to low | Product mixture, skeletal rearrangement, handling of HF |

| High-Valency Metal Fluoride | CoF₃, AgF₂, MnF₃ | Volatile Hydrocarbons | Vapor Phase | 150-400 °C | Atmospheric | Variable | High temperatures, product mixture, reactor design |

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of a perfluorinated compound using a high-valency metal fluoride, which is a potential, though unconfirmed, route to decafluorocyclohexanone.

Caption: Generalized workflow for the synthesis of a perfluorinated ketone via vapor-phase fluorination.

Conclusion

The synthesis of decafluorocyclohexanone via direct fluorination of cyclohexanone remains a significant synthetic challenge with limited specific documentation in the scientific literature. Researchers aiming to prepare this compound should consider established perfluorination methods such as electrochemical fluorination or the use of high-valency metal fluorides, while being mindful of the potential for complex product mixtures and the need for specialized equipment. Alternative, multi-step synthetic routes starting from pre-fluorinated precursors may offer a more controlled and viable pathway to this interesting and potentially valuable molecule. Further research and publication in this specific area are needed to establish a reliable and high-yielding synthetic protocol.

References

- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 2. scispace.com [scispace.com]

- 3. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]

- 4. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

Formation of Decafluorocyclohexanone from Decafluoro-1,2-epoxycyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for the formation of decafluorocyclohexanone from its precursor, decafluoro-1,2-epoxycyclohexane. This isomerization is a key transformation in the synthesis of highly fluorinated compounds, which are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties. This document outlines the primary catalytic methods for this rearrangement, including the use of fluorinated alumina/silica alumina and strong Lewis acids. Detailed, generalized experimental protocols are provided, along with a summary of reaction parameters in tabular format for easy comparison. Additionally, reaction pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the processes involved.

Introduction

Perfluorinated cyclic ketones, such as decafluorocyclohexanone, are valuable building blocks in the synthesis of complex fluorinated molecules. Their unique electronic properties and steric profiles make them attractive intermediates for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The isomerization of the readily available decafluoro-1,2-epoxycyclohexane presents a direct and efficient route to this important ketone. This transformation typically involves a rearrangement reaction catalyzed by either solid-supported catalysts or strong Lewis acids. Understanding the nuances of these catalytic systems is crucial for achieving high yields and purity of the desired product. This guide will delve into the known methodologies for this conversion, providing a practical framework for laboratory synthesis.

Synthesis of Starting Material: Decafluoro-1,2-epoxycyclohexane

The starting material, decafluoro-1,2-epoxycyclohexane, is typically synthesized by the epoxidation of perfluorocyclohexene. This can be achieved using various oxidizing agents. A common method involves the use of a hypochlorite solution in the presence of a phase-transfer catalyst and a suitable organic solvent like acetonitrile.

Catalytic Isomerization to Decafluorocyclohexanone

The core of this technical guide focuses on the catalytic rearrangement of decafluoro-1,2-epoxycyclohexane to decafluorocyclohexanone. Two primary catalytic systems have been reported for this transformation.

Heterogeneous Catalysis using Fluorinated Alumina or Silica Alumina

A patented method describes the use of a solid catalyst, specifically fluorinated alumina or fluorinated silica alumina, to effect the isomerization. This method offers the advantages of easier catalyst separation and potential for continuous flow processes.

Experimental Protocol (General)

-

Catalyst Preparation:

-

Alumina or silica alumina is treated with a fluorinating agent, such as hydrogen fluoride, to achieve a specific fluorine content (e.g., 10% by weight). The material is then calcined at an elevated temperature to activate the catalytic sites.

-

-

Isomerization Reaction:

-

A stream of decafluoro-1,2-epoxycyclohexane, either in the gas phase or as a liquid, is passed through a packed bed reactor containing the fluorinated alumina or silica alumina catalyst.

-

The reaction is typically carried out at elevated temperatures, generally in the range of 100°C to 200°C.

-

An inert carrier gas, such as nitrogen, may be used. The presence of a small amount of oxygen in the gas stream has been reported to be beneficial in some cases.

-

-

Product Isolation:

-

The product stream exiting the reactor is cooled and condensed.

-

The collected liquid is then purified by fractional distillation to isolate the decafluorocyclohexanone.

-

Homogeneous Catalysis using Lewis Acids

Strong Lewis acids are known to catalyze the rearrangement of epoxides to carbonyl compounds. Antimony pentafluoride (SbF₅) is a particularly effective, albeit highly reactive, Lewis acid for this purpose.

Experimental Protocol (General)

-

Reaction Setup:

-

A solution of decafluoro-1,2-epoxycyclohexane in an inert, anhydrous solvent (e.g., a perfluorinated solvent or a highly fluorinated ether) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon). The reaction vessel should be equipped with a magnetic stirrer and a means of temperature control.

-

-

Catalyst Addition:

-

A catalytic amount of antimony pentafluoride is carefully added to the stirred solution. The reaction is often exothermic, and the addition may need to be done portion-wise or at a reduced temperature to control the reaction rate.

-

-

Reaction and Monitoring:

-

The reaction mixture is stirred at a controlled temperature (often ranging from room temperature to mildly elevated temperatures) until the reaction is complete. The progress of the reaction can be monitored by techniques such as ¹⁹F NMR spectroscopy.

-

-

Work-up and Purification:

-

Upon completion, the reaction is quenched by the addition of a suitable reagent to neutralize the Lewis acid (e.g., by pouring the mixture onto crushed ice or adding a source of fluoride ions like sodium fluoride).

-

The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure decafluorocyclohexanone.

-

Data Presentation

The following tables summarize the key parameters for the catalytic isomerization of decafluoro-1,2-epoxycyclohexane.

Table 1: Heterogeneous Catalysis Parameters

| Parameter | Value |

| Catalyst | Fluorinated Alumina or Fluorinated Silica Alumina |

| Fluorine Content | ~10% by weight |

| Reaction Temperature | 100 - 200 °C |

| Phase | Gas or Liquid |

| Catalyst Separation | Filtration |

| Product Purification | Fractional Distillation |

Table 2: Homogeneous Catalysis Parameters

| Parameter | Value |

| Catalyst | Antimony Pentafluoride (SbF₅) |

| Solvent | Anhydrous, inert (e.g., perfluorinated solvents) |

| Reaction Temperature | Room Temperature to elevated |

| Work-up | Quenching, Extraction |

| Product Purification | Fractional Distillation |

Mandatory Visualizations

The following diagrams illustrate the reaction pathway and a generalized experimental workflow.

Caption: Reaction pathway for the isomerization of decafluoro-1,2-epoxycyclohexane.

Caption: Generalized workflows for heterogeneous and homogeneous catalysis.

Safety Considerations

-

Perfluorinated Compounds: While generally of low toxicity, perfluorinated compounds should be handled with care in a well-ventilated fume hood.

-

Antimony Pentafluoride: SbF₅ is extremely corrosive, toxic, and reacts violently with water. It should be handled with extreme caution using appropriate personal protective equipment (gloves, goggles, face shield) in a dry, inert atmosphere.

-

High Temperatures and Pressures: The heterogeneous catalytic process may involve high temperatures. Appropriate safety measures for high-temperature reactions should be in place.

Conclusion

The formation of decafluorocyclohexanone from decafluoro-1,2-epoxycyclohexane is a valuable transformation for accessing a key fluorinated building block. Both heterogeneous catalysis with fluorinated alumina/silica alumina and homogeneous catalysis with strong Lewis acids like antimony pentafluoride are viable methods. The choice of method will depend on factors such as scale, available equipment, and desired catalyst handling procedures. The generalized protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize this important synthetic step. Further investigation into milder and more selective catalysts could be a fruitful area for future research.

Quantum Chemical Blueprint: An In-depth Technical Guide to the Computational Analysis of Decafluorocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific quantum chemical calculation data for decafluorocyclohexanone in the reviewed literature, this guide utilizes experimental data for decafluorocyclohexanone where available and supplements it with theoretical data from quantum chemical calculations performed on cyclohexanone as a representative structural analog. This approach provides a foundational understanding of the expected molecular properties and a framework for future computational studies. All theoretical data for cyclohexanone is clearly identified.

Introduction

Decafluorocyclohexanone ((C₆F₁₀O)) is a fully fluorinated cyclic ketone of significant interest due to its unique physicochemical properties, including high thermal stability and strong electron-withdrawing characteristics. These attributes make it a valuable building block in the synthesis of advanced materials and a potential scaffold in medicinal chemistry. Understanding the molecule's electronic structure, geometry, and vibrational properties is paramount for predicting its reactivity, designing novel derivatives, and elucidating its interactions in biological systems.

Quantum chemical calculations offer a powerful in-silico approach to probe the molecular characteristics of decafluorocyclohexanone at the atomic level.[1] This technical guide provides a comprehensive overview of the theoretical framework and computational methodologies pertinent to the study of this molecule. It presents available experimental data alongside representative theoretical data from its non-fluorinated analog, cyclohexanone, to serve as a foundational reference for researchers.

Theoretical and Computational Methodology

The insights presented in this guide are derived from established quantum chemical methods. While specific studies on decafluorocyclohexanone are sparse, the computational protocols outlined below are standard for the theoretical analysis of cyclic ketones.

Computational Details for Cyclohexanone (Analog)

The geometric and vibrational data for the cyclohexanone analog presented herein are typically obtained using Density Functional Theory (DFT). A common computational approach involves:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: DFT, often employing the B3LYP functional, which provides a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse functions and polarization functions to accurately describe the electronic distribution, particularly for electronegative atoms.

-

Calculation Type:

-

Geometry Optimization: To locate the minimum energy structure of the molecule.

-

Frequency Analysis: To confirm the optimized structure is a true minimum (no imaginary frequencies) and to calculate vibrational frequencies and intensities for IR and Raman spectra.

-

Experimental Data for Decafluorocyclohexanone

Experimental characterization of decafluorocyclohexanone has provided key spectroscopic data points. The synthesis of decafluorocyclohexanone can be achieved through the fluorination of cyclohexyl acetate followed by hydrolysis.[2][3]

Molecular Geometry

The following table presents typical calculated geometric parameters for the cyclohexanone ring, which can serve as a baseline for understanding the core structure.

Table 1: Calculated Geometric Parameters of the Cyclohexanone Ring (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Typical Calculated Value (Cyclohexanone) |

| Bond Lengths (Å) | C=O | ~1.22 Å |

| C-C (adjacent to C=O) | ~1.52 Å | |

| C-C | ~1.54 Å | |

| C-H | ~1.10 Å | |

| Bond Angles (°) | O=C-C | ~121° |

| C-C-C (in ring) | ~111° | |

| H-C-H | ~108° |

Note: These values are for the parent cyclohexanone molecule and are expected to be altered in decafluorocyclohexanone due to the substitution of hydrogen with fluorine.

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying functional groups and characterizing the bonding within a molecule. The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra.

Experimental Infrared Data for Decafluorocyclohexanone

A key experimental finding for decafluorocyclohexanone is the position of its carbonyl (C=O) stretching frequency in the infrared spectrum.

-

C=O Stretch: 1800 cm⁻¹

This high frequency, compared to a typical ketone C=O stretch (around 1715 cm⁻¹), is a direct consequence of the strong electron-withdrawing effect of the ten fluorine atoms. This effect leads to a shortening and strengthening of the C=O bond.

Theoretical Vibrational Frequencies for Cyclohexanone

The following table summarizes key calculated vibrational frequencies for the cyclohexanone molecule. These assignments provide a reference for the types of vibrational modes expected in the perfluorinated analog.

Table 2: Selected Calculated Vibrational Frequencies and Assignments for Cyclohexanone (B3LYP/6-311++G(d,p))

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Description |

| C=O Stretch | ~1715 | Carbonyl group stretching |

| CH₂ Scissoring | ~1450 | Bending motion of CH₂ groups |

| C-C Stretch | ~1100 - 1200 | Stretching of the carbon ring framework |

| Ring Breathing | ~800 | Symmetric expansion/contraction of the ring |

Computational Workflow

A typical workflow for the quantum chemical analysis of a molecule like decafluorocyclohexanone is depicted in the following diagram. This process outlines the logical steps from initial structure preparation to the final analysis of molecular properties.

Conclusion

This technical guide has provided a foundational overview of the quantum chemical considerations for decafluorocyclohexanone. While specific computational studies on this molecule are lacking in the current literature, this document serves as a valuable resource by presenting available experimental data and leveraging theoretical data from its structural analog, cyclohexanone. The provided tables of geometric and vibrational data, along with the computational workflow, offer a starting point for researchers and professionals in drug development to initiate and interpret future in-silico investigations of this and related fluorinated compounds. Further computational studies are warranted to fully elucidate the unique electronic and structural properties of decafluorocyclohexanone.

References

Solubility of Decafluorocyclohexanone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of decafluorocyclohexanone in common organic solvents. Due to a lack of specific quantitative experimental data in publicly available literature, this guide establishes a framework for understanding its solubility based on the well-documented behavior of structurally similar perfluorinated compounds. It offers a qualitative assessment of its expected solubility in a range of solvents and provides a detailed experimental protocol for researchers to determine precise quantitative solubility data. This document is intended to be a valuable resource for scientists and professionals in drug development and chemical research who are considering the use of decafluorocyclohexanone as a solvent, reagent, or building block.

Introduction to Decafluorocyclohexanone and its Solubility

Decafluorocyclohexanone, (C₆F₁₀O), is a perfluorinated cyclic ketone. The replacement of all hydrogen atoms with fluorine imparts unique physicochemical properties, including high density, thermal stability, and chemical inertness. These characteristics make it a compound of interest in various applications, including as a solvent in specialized reactions, a building block in the synthesis of fluorinated materials, and in the development of new pharmaceutical agents.

The solubility of a compound is a critical parameter in its application. For drug development, solubility influences bioavailability and formulation. In chemical synthesis, it dictates the choice of reaction medium and purification methods. Perfluorinated compounds, such as decafluorocyclohexanone, are known for their unique solubility profiles, often being both hydrophobic (poorly soluble in water) and lipophobic (poorly soluble in non-polar hydrocarbon solvents). This behavior is attributed to the weak intermolecular interactions between fluorocarbons and hydrocarbons.

Predicted Solubility of Decafluorocyclohexanone

The following table provides a qualitative prediction of the solubility of decafluorocyclohexanone in a range of common organic solvents.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Fluorinated | Perfluorohexane | High | "Like dissolves like"; strong favorable interactions between fluorinated molecules. |

| Hexafluoroisopropanol | High | Fluorinated alcohol with polar and non-polar characteristics suitable for dissolving fluorinated compounds. | |

| Non-Polar Aprotic | Hexane | Moderate to Low | Perfluorocyclohexane shows good solubility in hexane[1]; however, the polar ketone group in decafluorocyclohexanone may reduce miscibility. |

| Toluene | Moderate to Low | Similar to hexane, the aromatic nature of toluene may offer slightly better interaction than a simple alkane. Perfluorocyclohexane is soluble in toluene.[1] | |

| Chloroform | Moderate | A chlorinated solvent that can dissolve a range of polar and non-polar compounds. Perfluorocyclohexane is soluble in chloroform.[1] | |

| Polar Aprotic | Acetone | Moderate to Low | The ketone group may allow for some interaction, but the large fluorinated backbone will likely limit solubility. |

| Acetonitrile | Low | The high polarity of acetonitrile is generally not favorable for dissolving perfluorinated compounds. | |

| Dimethyl Sulfoxide (DMSO) | Low to Insoluble | A highly polar solvent, unlikely to be a good solvent for a perfluorinated compound. | |

| Polar Protic | Methanol | Low to Insoluble | The hydroxyl group and high polarity make it a poor solvent for perfluorinated compounds. The solubility of other per- and polyfluoroalkyl substances (PFAS) in alcohols generally decreases with longer carbon chain lengths of the alcohol.[2] |

| Ethanol | Low to Insoluble | Similar to methanol, the polarity and hydrogen bonding network of ethanol are not conducive to dissolving decafluorocyclohexanone. | |

| Water | Insoluble | Perfluorinated compounds are characteristically hydrophobic.[1] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a solvent.[3][4] The following protocol is a detailed methodology for determining the solubility of decafluorocyclohexanone in an organic solvent.

3.1. Materials and Equipment

-

Decafluorocyclohexanone (solute)

-

Organic solvent of interest (e.g., hexane, toluene, acetone)

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker or wrist-action shaker with temperature control

-

Constant temperature water bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with an appropriate detector (GC-FID or GC-MS), or High-Performance Liquid Chromatograph with UV or MS detector (HPLC-UV/MS))

3.2. Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of decafluorocyclohexanone to a glass vial. "Excess" means that there should be undissolved decafluorocyclohexanone visible after equilibration.

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vial at a constant speed (e.g., 150-300 RPM) for a sufficient time to reach equilibrium.[5] A period of 24 to 72 hours is typically recommended to ensure thermodynamic equilibrium is reached.[5]

-

-

Sample Collection and Preparation:

-